molecular formula C11H13BrO4 B2853038 Ethyl 4-bromo-3,5-dimethoxybenzoate CAS No. 745026-69-1

Ethyl 4-bromo-3,5-dimethoxybenzoate

Cat. No.: B2853038
CAS No.: 745026-69-1
M. Wt: 289.125
InChI Key: JRGSBGWQRXWQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-3,5-dimethoxybenzoate is an organic compound with the molecular formula C11H13BrO4. It is a derivative of benzoic acid, featuring bromine and methoxy functional groups. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-3,5-dimethoxybenzoate can be synthesized through the esterification of 4-bromo-3,5-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of 4-bromo-3,5-dimethoxybenzaldehyde or 4-bromo-3,5-dimethoxybenzoic acid.

    Reduction: Formation of 4-bromo-3,5-dimethoxybenzyl alcohol.

Scientific Research Applications

Ethyl 4-bromo-3,5-dimethoxybenzoate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of potential pharmaceutical agents.

    Industry: In the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3,5-dimethoxybenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways.

Comparison with Similar Compounds

Ethyl 4-bromo-3,5-dimethoxybenzoate can be compared with other similar compounds, such as:

    Ethyl 4-bromo-3,5-dihydroxybenzoate: Similar structure but with hydroxyl groups instead of methoxy groups.

    Methyl 4-iodo-3,5-dinitrobenzoate: Features iodine and nitro groups, leading to different reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of bromine and methoxy groups, which confer distinct chemical properties and reactivity patterns, making it valuable in various synthetic and research applications.

Biological Activity

Ethyl 4-bromo-3,5-dimethoxybenzoate is an organic compound with significant biological activity, particularly noted for its potential in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula: C₁₃H₁₅BrO₄
  • Molecular Weight: 317.18 g/mol
  • Appearance: White crystalline solid

The compound features a bromine atom and two methoxy groups on a benzoate structure, influencing its reactivity and biological interactions significantly.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The bromine atom enhances its electrophilic character, allowing it to engage in nucleophilic substitutions and other reactions crucial for biological processes. Specifically, it has been shown to:

  • Inhibit certain oxidases, affecting cellular redox states.
  • Bind to proteins involved in various biochemical pathways, potentially altering their function.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Case Study: A derivative of this compound was evaluated for its inhibitory effects on non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. The compound demonstrated IC50 values ranging from 1.25 µM to 2.31 µM across different cell lines .
  • Mechanism: It was found to induce apoptosis and arrest the cell cycle at the G2 phase by inhibiting FGFR1 phosphorylation and downstream signaling pathways like ERK .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties:

  • Research Findings: Studies suggest that similar compounds exhibit antimicrobial activity by disrupting microbial cell membranes or inhibiting essential enzymes. While specific data on this compound is limited, its structural analogs have shown promise in this area.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with related compounds:

Compound NameMolecular FormulaSimilarity Index
Ethyl 4-bromo-3-methoxybenzoateC₁₃H₁₅BrO₃0.94
Mthis compoundC₁₁H₁₃BrO₄0.95
4-Bromo-3,5-dimethoxybenzoic acidC₁₁H₁₂BrO₄0.92

This table illustrates how this compound stands out due to its dual methoxy substitution which enhances solubility and reactivity compared to other derivatives.

Research Findings Summary

Several studies have documented the biological activities of this compound and its derivatives:

  • Anticancer Efficacy : Demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis in NSCLC models.
  • Mechanistic Insights : Involvement in key signaling pathways through protein interactions.
  • Potential Antimicrobial Action : Indications of activity based on structural analogs.

Properties

IUPAC Name

ethyl 4-bromo-3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-4-16-11(13)7-5-8(14-2)10(12)9(6-7)15-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGSBGWQRXWQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.